N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. The compound has a molecular formula of C18H20N2O4S and a molecular weight of 360.43.
Preparation Methods
The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, often involving stirring without solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has potential therapeutic applications due to its biological activity. The compound is also used in environmental research for its potential to degrade pollutants and contaminants.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as phenylpiperidines and other phenyl-substituted heterocycles These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and environmental science.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(14-24-17-6-2-1-3-7-17)19-15-8-10-16(11-9-15)20-12-4-5-13-25(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEILEWMUPHZPSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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